molecular formula C15H17ClN2O B6586220 2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide CAS No. 1226431-95-3

2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide

Cat. No.: B6586220
CAS No.: 1226431-95-3
M. Wt: 276.76 g/mol
InChI Key: DKZWEIVLHXXKCJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide is a synthetic acetamide derivative characterized by a 2-chlorophenyl group and a pyrrole-substituted propyl chain. Chloroacetamides are widely studied for their bioactivity, including roles as enzyme inhibitors, herbicides, and antimicrobial agents .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(3-pyrrol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-14-7-2-1-6-13(14)12-15(19)17-8-5-11-18-9-3-4-10-18/h1-4,6-7,9-10H,5,8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZWEIVLHXXKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCCN2C=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-(1H-pyrrol-1-yl)propylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Compounds

Compound Name Core Structure Key Substituents Biological/Industrial Use Source
Target Compound Acetamide 2-chlorophenyl, 3-(1H-pyrrol-1-yl)propyl Under investigation N/A
C4019 Acetamide Sulfamoyl, 4-benzylpiperazine Research compound
DDU86439 Acetamide 3-fluorophenyl-indazol, dimethylaminopropyl Anti-trypanosomal agent
Alachlor Acetamide 2,6-diethylphenyl, methoxymethyl Herbicide
2-(3,4-Dichlorophenyl)-N-(pyrazol)acetamide Acetamide 3,4-dichlorophenyl, dihydro-pyrazol Crystallographic studies

Biological Activity

The compound 2-(2-chlorophenyl)-N-[3-(1H-pyrrol-1-yl)propyl]acetamide is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C14H16ClN2O\text{C}_{14}\text{H}_{16}\text{Cl}\text{N}_{2}\text{O}

This structure includes a chlorophenyl group and a pyrrole moiety, which are crucial for its biological activity.

Research indicates that compounds containing pyrrole structures often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter levels.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50/EC50 Values Reference
AChE Inhibition70 nM
Cytotoxicity against HeLa cellsIC50 = 13.62 µM
Antimicrobial ActivityMIC = 5 µM

Case Studies

Several studies have explored the biological effects of similar compounds, providing context for understanding the potential applications of this compound:

  • Neuroprotective Effects : A study demonstrated that related pyrrole derivatives exhibited neuroprotective effects in models of Alzheimer's disease by inhibiting AChE and reducing amyloid-beta aggregation.
  • Anticancer Properties : Another investigation reported that a closely related compound showed significant cytotoxicity against various cancer cell lines, including AGS and HCT-116, suggesting potential for further development in oncology.
  • Antimicrobial Studies : Research has indicated that compounds with similar structures possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting their utility in treating infections.

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